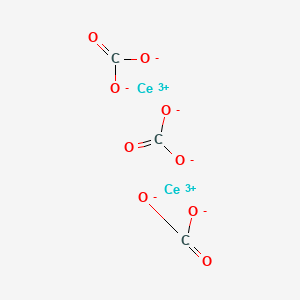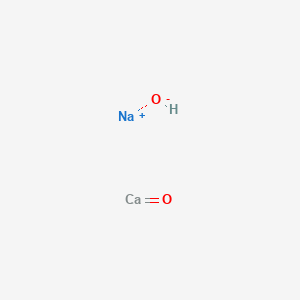
N-Acetylpiperazin-d4
Übersicht
Beschreibung
N-Acetylpiperazine-d4 is a deuterated derivative of piperazine, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s physical and chemical properties, making it a valuable subject for research.
Wissenschaftliche Forschungsanwendungen
N-Acetylpiperazine-d4 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of deuterated drugs.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic stability.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated materials for various applications, including NMR spectroscopy and mass spectrometry.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to target nectin-4 , a protein highly expressed in malignant cells . Nectin-4 belongs to an immunoglobulin superfamily (IgSF) of cell adhesion molecules that mediate cell-cell adhesion through homophilic or heterophilic interactions . It plays a crucial role in regulating a diverse range of physiological cellular activities, viral entry, and immune modulation .
Mode of Action
Related compounds such as aripiprazole exert their effects through agonism of dopaminergic and 5-ht1a receptors and antagonism of alpha-adrenergic and 5-ht2a receptors . This suggests that N-Acetylpiperazine-d4 might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
It’s important to note that the elucidation of metabolic pathways from large metabolic networks is essential for the computational design of bioproduction pathways . Tools like PathBank can be used to support pathway elucidation and discovery in metabolomics, transcriptomics, proteomics, and systems biology.
Pharmacokinetics
For instance, the peak plasma concentrations of prodrugs are generally observed at around 1 hour, and those of the diacid metabolites at about 2 to 4 hours . The absorption of the active diacids is generally poor, and moderate (typically 30 to 70%) for the prodrugs .
Result of Action
It’s worth noting that similar compounds have been used in proteomics research , suggesting that N-Acetylpiperazine-d4 might have a significant impact on protein expression and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylpiperazine-d4 typically involves the deuteration of piperazine followed by acylation. One common method is to start with piperazine and subject it to deuterium exchange reactions using deuterated solvents or reagents. The deuterated piperazine is then reacted with ethanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Deuterium sources such as deuterium oxide (D2O) or deuterated chloroform (CDCl3) are commonly used in the deuteration step.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetylpiperazine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield deuterated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce deuterated secondary amines.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The non-deuterated parent compound, commonly used in pharmaceuticals.
1-(3,3,5,5-Tetradeuteriopiperazin-1-yl)propanone: A similar deuterated compound with a different acyl group.
Deuterated Ethanol: Another deuterated compound used in various research applications.
Uniqueness: N-Acetylpiperazine-d4 is unique due to its specific deuterium substitution pattern, which can significantly influence its chemical and physical properties. This makes it a valuable tool in research, particularly in studies involving isotope effects and the development of deuterated drugs.
Eigenschaften
IUPAC Name |
1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPUENCROCRCH-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)






![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)



